

The Genesis and Pharmacological Profile of 25C-NB3OMe Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 25C-NB3OMe hydrochloride

Cat. No.: B593412

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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characteristics of **25C-NB3OMe hydrochloride** (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride). A member of the N-benzylphenethylamine (NBOMe) class of serotonergic hallucinogens, 25C-NB3OMe is a derivative of the 2C-C phenethylamine. This document details its origins, compares its pharmacological profile to related compounds, and provides an understanding of its mechanism of action based on available scientific literature. While specific quantitative pharmacological data for 25C-NB3OMe is scarce, this guide synthesizes information from closely related analogues to provide a comprehensive understanding of its probable activity.

Introduction and Historical Context

The NBOMe class of compounds emerged from academic research aimed at developing high-affinity radioligands for the serotonin 5-HT_{2A} receptor for use in positron emission tomography (PET) imaging. The foundational work was conducted by German chemist Ralf Heim in his 2003 dissertation at the Freie Universität Berlin. Heim discovered that adding an N-benzyl group to phenethylamines, particularly an N-(2-methoxybenzyl) group, dramatically increased their affinity for the 5-HT_{2A} receptor.

Subsequent research by a team at Purdue University led by David E. Nichols further explored these N-benzylphenethylamines. While much of the focus has been on the 2-methoxybenzyl (NB2OMe) and to a lesser extent the 4-methoxybenzyl (NB4OMe) substituted analogues due to their high potency, the 3-methoxybenzyl (NB3OMe) variants, including 25C-NB3OMe, were also synthesized and characterized. An analytical characterization of 25C-NB3OMe, differentiating it from its positional isomers, was published in the Microgram Journal in 2012 by Casale and Hays.

Chemical and Physical Properties

Property	Value
IUPAC Name	2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine hydrochloride
Synonyms	2C-C-NB3OMe, NB3OMe-2C-C
Molecular Formula	C ₁₈ H ₂₂ ClNO ₃ · HCl
Molecular Weight	372.3 g/mol
CAS Number	1566571-34-3

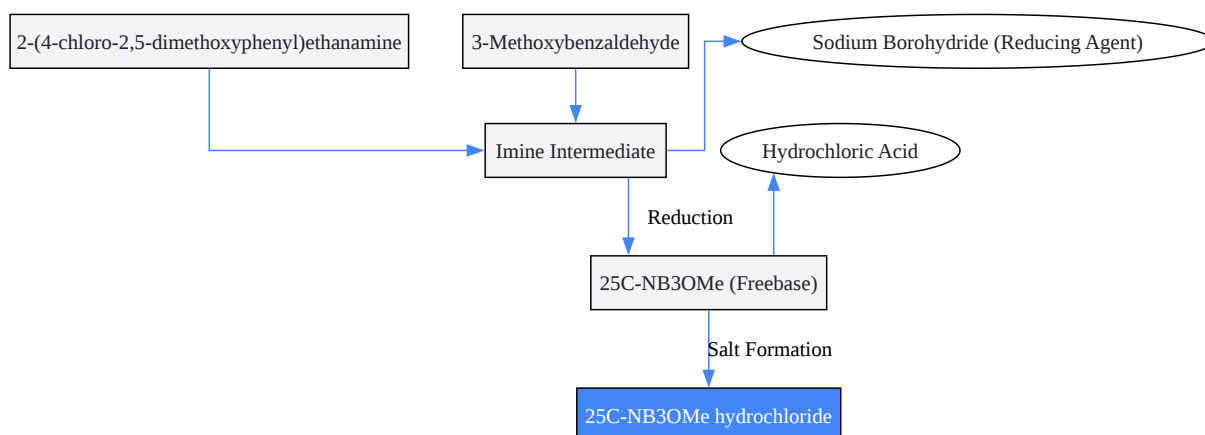
Synthesis

The synthesis of **25C-NB3OMe hydrochloride** is achieved through a reductive amination reaction. While a detailed, step-by-step protocol for this specific compound is not publicly available in the primary literature, the general methodology for the synthesis of NBOMe compounds is well-established.

General Experimental Protocol: Reductive Amination

- **Imine Formation:** The precursor, 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine (2C-C), is dissolved in a suitable solvent, typically ethanol or methanol. An equimolar amount of 3-methoxybenzaldehyde is added to the solution. The mixture is stirred, often with gentle heating, to facilitate the formation of the corresponding imine intermediate.

- **Reduction:** The formed imine is then reduced to the secondary amine. A reducing agent, such as sodium borohydride (NaBH_4), is added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature until the reduction is complete.
- **Workup and Purification:** The reaction mixture is worked up by quenching any remaining reducing agent and removing the solvent. The resulting crude product is then purified, commonly through column chromatography, to isolate the freebase of 25C-NB3OMe.
- **Salt Formation:** The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether) and a solution of hydrochloric acid in a non-polar solvent (e.g., ethereal HCl) is added to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried to yield **25C-NB3OMe hydrochloride**.



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General synthetic workflow for **25C-NB3OMe hydrochloride**.

Pharmacological Profile

Mechanism of Action

Like other members of the NBOMe family, 25C-NB3OMe is a potent agonist at serotonin receptors, particularly the 5-HT_{2A} subtype.[1] The psychedelic effects of these compounds are primarily mediated through their agonist activity at this receptor.

Receptor Binding and Functional Activity

While specific quantitative binding affinity (K_i) and functional potency (EC_{50}) data for 25C-NB3OMe are not readily available in the scientific literature, extensive structure-activity relationship (SAR) studies on the NBOMe class provide strong indications of its pharmacological profile.

Research has consistently shown that the position of the methoxy group on the N-benzyl ring is a critical determinant of 5-HT_{2A} receptor affinity and potency. The 2-methoxy substitution (as seen in the highly potent 25C-NBOMe) is optimal for receptor interaction. Moving the methoxy group to the 3- or 4-position generally leads to a significant decrease in potency.

A study on the iodo-analogue, 25I-NB3OMe, demonstrated a 55-fold reduction in in-vivo potency in the head-twitch response (HTR) model in mice compared to its 2-methoxy counterpart, 25I-NBOMe.[2] The head-twitch response in rodents is a well-established behavioral proxy for 5-HT_{2A} receptor activation and hallucinogenic potential in humans.[2] This suggests that 25C-NB3OMe is also substantially less potent than 25C-NBOMe.

Table 1: Comparative In-Vivo Potency of NBOMe Analogues (Head-Twitch Response in Mice)

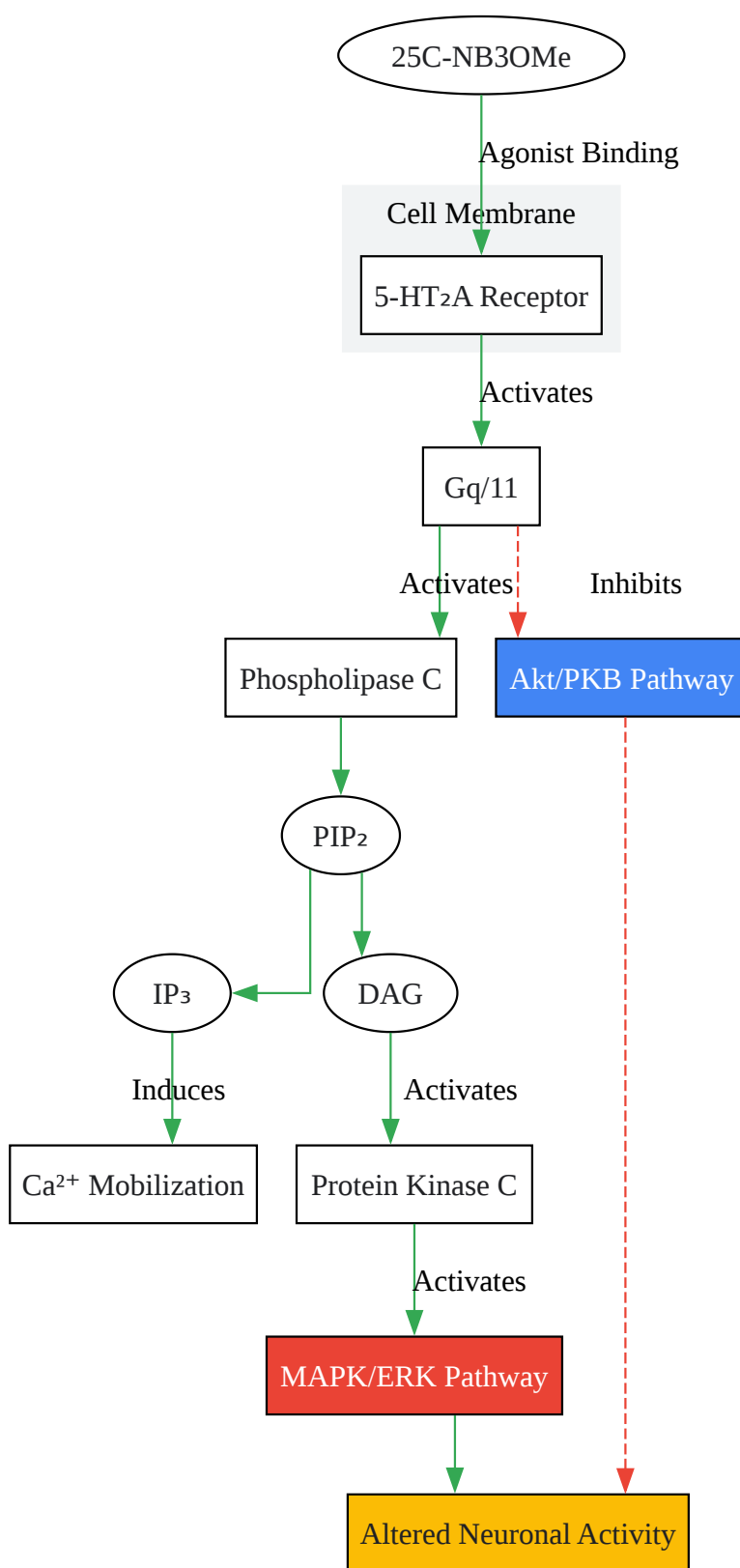
Compound	ED ₅₀ (μmol/kg)	Relative Potency
25I-NBOMe	~0.17	High
25I-NB3OMe	~9.36	Low

Data for 25I-NBOMe and 25I-NB3OMe from Halberstadt & Geyer (2014).

Signaling Pathways

Activation of the 5-HT_{2A} receptor by NBOMe compounds is known to initiate a cascade of intracellular signaling events. Studies on the closely related 25C-NBOMe have shown that it leads to the activation of the MAPK/ERK signaling pathway and the inhibition of the Akt/PKB

signaling pathway.^[3] It is highly probable that 25C-NB3OMe, as a 5-HT_{2A} agonist, would engage similar downstream signaling cascades, though the magnitude of this effect would likely be attenuated due to its presumed lower potency.



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Postulated signaling pathway of 25C-NB3OMe via 5-HT_{2A} receptor activation.

Conclusion

25C-NB3OMe hydrochloride is a derivative of the 2C-C phenethylamine, notable for the placement of the methoxy group at the 3-position of its N-benzyl substituent. Its discovery is rooted in the early 2000s academic exploration of N-benzylphenethylamines as potent 5-HT_{2A} receptor ligands. While analytical data exists to confirm its structure, specific quantitative pharmacological data for 25C-NB3OMe remains elusive in the published literature. However, based on robust structure-activity relationship studies of the NBOMe class, it can be confidently inferred that 25C-NB3OMe is a significantly less potent 5-HT_{2A} agonist compared to its 2-methoxy isomer, 25C-NBOMe. Further research is required to fully elucidate the specific binding affinities and functional activities of 25C-NB3OMe to provide a more complete understanding of its pharmacological profile. This guide serves as a summary of the current knowledge and a framework for future investigation into this and related compounds.

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